N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
Properties
IUPAC Name |
N-butyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-8-20-18(24)19(25)21-17-14-10-26-11-15(14)22-23(17)16-7-6-12(2)9-13(16)3/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEUVHXCHBERHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the N-butyl and N’-[2-(2,4-dimethylphenyl)] groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-N’-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₄O₂S | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 386.511 g/mol | 333.3838 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole | Pyridazine |
| Key Substituents | 2,4-Dimethylphenyl, ethanediamide, N-butyl | Naphthalene-1-carbonyl, piperidin-4-yloxy |
| Heteroatoms | S, O, N | O, N |
Functional Group and Bioactivity Implications
Core Heterocycle Differences: Compound A’s thienopyrazole core is a fused bicyclic system combining thiophene and pyrazole rings. This structure is associated with kinase inhibition and anti-inflammatory activity in related analogs . Compound B’s pyridazine core is a six-membered aromatic ring with two adjacent nitrogen atoms, commonly found in compounds targeting GABA receptors or phosphodiesterases.
The ethanediamide moiety could facilitate hydrogen bonding with biological targets.
Molecular Weight and Drug-Likeness :
- Compound A’s higher molecular weight (386.5 vs. 333.4 g/mol) suggests reduced membrane permeability compared to Compound B, though this may be offset by its lipophilic N-butyl chain.
Research Context and Limitations
Direct comparative studies on synthesis, bioactivity, or pharmacokinetics are absent in peer-reviewed literature. However, the structural differences highlight divergent research applications:
- Compound A: Likely explored for kinase modulation or anticancer activity due to its thienopyrazole scaffold.
- Compound B: Potential CNS or cardiovascular applications due to pyridazine’s historical relevance in neurotransmitter targeting.
Biological Activity
N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- Molecular Formula : C17H24N4S
- Molecular Weight : 320.47 g/mol
The structural components include:
- A butyl group attached to an amine nitrogen.
- A thienopyrazole core featuring a 2,4-dimethylphenyl substituent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thienopyrazole derivatives, including N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide. The compound has shown promising results against various pathogens:
| Pathogen | Activity (IC50/μM) | Selectivity Index |
|---|---|---|
| Mycobacterium tuberculosis | 45 | >10 |
| Plasmodium falciparum | 48 | >8 |
| Leishmania donovani | 4.8 | >20 |
| Trypanosoma brucei | 42 | >5 |
These results indicate that the compound exhibits significant activity against several important infectious diseases, suggesting its potential as a lead compound for further development in antimicrobial therapies .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or pathways crucial for pathogen survival. For instance:
- Inhibition of Folate Metabolism : Some thienopyrazole derivatives interfere with folate synthesis in bacteria and protozoa.
- Disruption of Membrane Integrity : The compound may also affect cellular membranes leading to increased permeability and subsequent cell death.
Case Studies
- Antimalarial Activity Study : A study focused on a series of thienopyrazole compounds demonstrated that those with structural similarities to N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide exhibited IC50 values below 10 μM against P. falciparum, indicating strong antimalarial properties .
- Tuberculosis Inhibition : In another investigation assessing the efficacy of various thienopyrazole derivatives against Mycobacterium tuberculosis, the compound showed moderate inhibitory effects with an IC50 value of 45 μM. This suggests that while it is not the most potent inhibitor in this class, it still holds potential for further optimization .
Q & A
Q. What are the critical considerations for synthesizing N-butyl-N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide with high purity?
Synthesis requires precise control of reaction parameters:
- Temperature : Maintain 80–100°C during cyclization to avoid side reactions (e.g., dimerization) .
- Inert atmosphere : Use nitrogen/argon to protect reactive intermediates like thieno[3,4-c]pyrazole cores from oxidation .
- Reagent selection : Employ coupling agents (e.g., EDCI) for amide bond formation and catalysts (e.g., triethylamine) to enhance yields .
Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., δ 10.22 ppm for amide protons) .
Q. How can researchers characterize the molecular structure of this compound?
Use a combination of spectroscopic and computational methods:
- NMR spectroscopy : Assign peaks for aromatic protons (δ 7.12–7.88 ppm) and alkyl chains (δ 2.07–4.00 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na]+ = 508.1892) .
- X-ray crystallography : Resolve bond lengths/angles of the thieno[3,4-c]pyrazole core if single crystals are obtainable .
Note : Compare experimental data with computational models (e.g., DFT) to validate structural predictions .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays : Test cytotoxicity using MTT assays across cancer cell lines (e.g., MCF-7, A549) with IC values as a benchmark (e.g., 10–15 µM for analogs) .
- Target identification : Perform molecular docking against enzymes (e.g., kinases) or receptors linked to apoptosis pathways .
- Solubility assessment : Use shake-flask methods to determine logP and guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during the final amidation step?
Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DCE) to stabilize intermediates .
- Stoichiometry adjustments : Increase equivalents of activated carboxylic acid (1.5–2.0 equiv) to drive amide formation .
- Time-resolved monitoring : Use TLC or in situ IR spectroscopy to track reaction progress and halt before side-product formation .
Case study : A 62% yield was achieved using DCE at 80°C for 3 hours with triethylamine as a base .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
SAR insights :
- Electron-withdrawing groups (e.g., NO, F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Alkyl chain variations : Longer chains (e.g., butyl vs. methyl) may improve membrane permeability but reduce solubility .
Experimental design : - Synthesize analogs with halogen substitutions at the phenyl ring (e.g., 4-Cl, 4-F).
- Compare IC values and binding affinities (e.g., via SPR assays) .
Q. How should researchers address contradictory data in solubility and stability studies?
Analytical strategies :
- Controlled degradation studies : Expose the compound to heat/light and monitor via HPLC to identify degradation products .
- pH-dependent solubility : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions .
Example : A nitro-substituted analog showed 30% degradation after 48 hours at pH 7.4, necessitating lyophilization for long-term stability .
Q. What advanced techniques can elucidate interactions with biological targets?
- Cryo-EM/X-ray crystallography : Resolve compound-protein complexes (e.g., with apoptosis regulators like Bcl-2) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity refinement .
- Metabolomics : Track downstream effects (e.g., ROS production) via LC-MS to map mechanism of action .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
